![molecular formula C25H24N6O3 B2888557 2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1224013-57-3](/img/structure/B2888557.png)

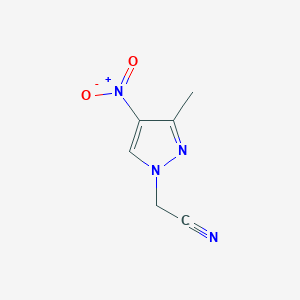

2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

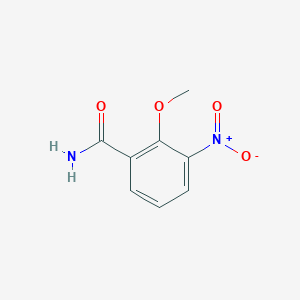

Descripción

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s a type of heterocyclic compound, which are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of such compounds involves the use of nitroalkanes activated with polyphosphoric acid as efficient electrophiles in reactions with amines and hydrazines . This strategy enables various cascade transformations toward heterocyclic systems .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by different spectral data and elemental analyses . The 1H NMR spectra of these compounds revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds include the reaction of electrophilically activated nitroalkanes with 2-hydrazinylquinolines . This unusual annulation reaction leads to the formation of [1,2,4]triazolo[4,3-a]quinoxalines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using software like ACD Labs . This includes properties such as aqueous solubility, lipophilicity, partition coefficient (logP), distribution coefficient (logD), and the ionization constant (pKa) .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- Cascade Cyclization Reactions : Research on similar compounds, such as triamino-1,2,4-triazole, has led to the synthesis of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. These compounds were synthesized through a three-component condensation process, demonstrating the potential for complex cyclization reactions in chemical synthesis (Lipson et al., 2006).

Pharmaceutical Compound Development

- Synthesis and Analgesic Activity : A study on pyrazoles and triazoles bearing a quinazoline moiety, similar to the compound , was conducted. This research is significant in the development of novel compounds with potential analgesic properties (Saad et al., 2011).

- Antimicrobial Activity : The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, which are structurally related to the queried compound, showed antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Abunada et al., 2008).

Material Science and Engineering

- Novel Compound Synthesis : The reaction of enaminones with aminoheterocycles, which is relevant to the chemical structure of the queried compound, has been explored for the synthesis of azolopyrimidines, azolopyridines, and quinolines. This research contributes to the field of material science and engineering, particularly in synthesizing new heterocyclic compounds (Almazroa et al., 2004).

Mecanismo De Acción

The mechanism of action of these compounds involves their ability to bind with a variety of enzymes and receptors in the biological system . They have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Direcciones Futuras

The future directions in the research of these compounds involve the development of more potent analogs . The search for an efficient A2B antagonist may help in the development of a new chemotherapeutic agent . There is also a significant increase in the interest in A2B receptors in different therapeutic areas .

Propiedades

IUPAC Name |

2-(cyanomethyl)-N-cyclopentyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3/c1-16-6-8-17(9-7-16)15-29-23(33)20-11-10-18(22(32)27-19-4-2-3-5-19)14-21(20)31-24(29)28-30(13-12-26)25(31)34/h6-11,14,19H,2-5,13,15H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVQJNBBIWKOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N5C2=NN(C5=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}methyl)-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B2888491.png)